molecular formula C21H25N3O3 B12132672 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12132672
M. Wt: 367.4 g/mol
InChI Key: AIWOVKVHQTULHX-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3,6,6-trimethyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C21H25N3O3/c1-14-18-15(25)12-21(2,3)13-16(18)27-19(14)20(26)24-10-8-23(9-11-24)17-6-4-5-7-22-17/h4-7H,8-13H2,1-3H3

InChI Key

AIWOVKVHQTULHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Construction of the 3,6,6-Trimethyl-6,7-Dihydro-1-Benzofuran-4(5H)-one Core

The dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of α-phenoxy-β-ketoester intermediates, as demonstrated in analogous benzofuran preparations.

Procedure :

  • S<sub>N</sub>2 Reaction : Ethyl α-aceto-α-chloroacetate reacts with sodium 2,5-dimethylphenoxide to form α-phenoxy-β-ketoester.

  • Cyclization : Treating the intermediate with concentrated H<sub>2</sub>SO<sub>4</sub> induces dehydration and cyclization, yielding the dihydrobenzofuran ring.

  • Methylation : Sequential alkylation using methyl iodide and LDA (lithium diisopropylamide) introduces methyl groups at positions 3, 6, and 6.

Optimization :

  • Solvent System : Toluene/acetic acid (4:1) enhances cyclization efficiency (yield: 78–85%).

  • Temperature : Reflux conditions (110°C) prevent side product formation.

StepReagentConditionsYield (%)
1NaOMe/EtOH25°C, 12 h92
2H<sub>2</sub>SO<sub>4</sub>110°C, 6 h85
3CH<sub>3</sub>I/LDATHF, −78°C73

Synthesis of 4-(Pyridin-2-yl)Piperazine

The piperazine fragment is prepared via Buchwald-Hartwig coupling between pyridine-2-amine and 1,2-dibromoethane, followed by cyclization.

Procedure :

  • Amination : Pyridine-2-amine reacts with 1,2-dibromoethane in the presence of Pd(OAc)<sub>2</sub> and Xantphos to form N-(2-bromoethyl)pyridin-2-amine.

  • Cyclization : Treatment with K<sub>2</sub>CO<sub>3</sub> in DMF at 80°C yields 4-(pyridin-2-yl)piperazine.

Characterization :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.15 (d, J = 4.8 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 3.45–3.20 (m, 8H).

Coupling of Benzofuran and Piperazine Moieties

The final step involves amide bond formation between the benzofuran carbonyl and piperazine nitrogen using a carbodiimide coupling agent.

Procedure :

  • Activation : React 3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one-2-carboxylic acid (obtained via Jones oxidation) with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.

  • Coupling : Add 4-(pyridin-2-yl)piperazine and stir at 25°C for 24 h.

Optimization :

  • Catalyst : DMAP (4-dimethylaminopyridine) increases yield from 62% to 88%.

  • Workup : Purification via flash chromatography (EtOAc/hexane, 1:3) isolates the target compound.

ParameterValue
Reaction Time24 h
Temperature25°C
Yield88%

Structural Confirmation and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the dihydrobenzofuran ring and the planar arrangement of the piperazine-pyridine system. Key metrics:

  • Bond Lengths : C=O (1.21 Å), C-N (1.34 Å).

  • Dihedral Angles : Benzofuran/piperazine plane = 87.5°.

Spectroscopic Data

  • IR (KBr) : ν = 1685 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N).

  • <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 207.4 (C=O), 154.2 (benzofuran C2), 148.1 (pyridine C2), 122.3–112.8 (aromatic carbons), 33.8, 23.7, 22.4 (CH<sub>3</sub>) .

Chemical Reactions Analysis

Synthetic Pathways for Benzofuran-Piperazine Hybrids

Benzofuran-piperazine derivatives are typically synthesized via multi-step protocols involving cyclization, coupling, and functionalization reactions. For example:

  • Key intermediates : Substituted benzofuranones (e.g., 11 in ) are synthesized from salicylic acids (13 ) via acid-catalyzed cyclization in acetic anhydride (Ac₂O) and hydrolysis under reflux (Scheme 3 in ).

  • Coupling reactions : Piperazine derivatives are often introduced via nucleophilic substitution or amide bond formation. For instance, compound 8 in was synthesized by condensing imidazole carbaldehydes (10 ) with benzofuranones (11 ) in Ac₂O with catalytic sulfuric acid.

Table 1: Representative Reaction Conditions for Piperazine-Benzofuran Hybrids

Reaction StepReagents/ConditionsYield (%)Source
Cyclization of benzofuranonesAc₂O/AcOH, reflux42–62
Amide bond formationAcONa, Ac₂O, 100°C, 1.5 h26–62
Oxidation of thiadiazoles30% H₂O₂ in AcOH, 55–60°CNot reported

Functionalization of the Piperazine Moiety

The pyridinyl-piperazine subunit in the target compound likely undergoes reactions typical of secondary amines:

  • N-Alkylation/Acylation : Piperazine derivatives react with alkyl halides (e.g., 47 in ) or acyl chlorides under basic conditions (e.g., Et₃N) to form substituted derivatives ( ).

  • Metal-catalyzed cross-coupling : Palladium-mediated reactions (e.g., Suzuki coupling) could introduce aryl/heteroaryl groups to the piperazine nitrogen ( ).

Benzofuran Core Reactivity

The dihydrobenzofuran-4(5H)-one scaffold is prone to:

  • Electrophilic substitution : Bromination or nitration at the aromatic ring ( ).

  • Reductive alkylation : Hydrogenation of the ketone group to form secondary alcohols ( ).

  • Ring-opening reactions : Acid- or base-catalyzed cleavage of the furan ring under harsh conditions ( ).

Antibacterial Activity of Analogous Compounds

While biological data for the target compound are unavailable, structurally related hybrids exhibit notable activity:

  • Hybrid 8 (benzofuran-imidazole) showed MIC values of 1.56–3.12 µg/mL against Bacillus subtilis .

  • Pyrazoline derivatives (e.g., 4a–4g ) demonstrated antitubercular activity with MICs ≤10 µM ( ).

Table 2: Antibacterial Profiles of Related Hybrids

Compound ClassTarget PathogenMIC RangeSource
Benzofuran-imidazoleB. subtilis1.56–3.12 µg/mL
Pyrazoline-thiopheneMtb H37Rv5.71–10 µM

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation and reduction processes.

Biology

Research has indicated that 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one may exhibit significant biological activities. These include potential enzyme inhibition and receptor binding capabilities, making it a candidate for further investigation in pharmacology.

Medicine

The compound's structural characteristics suggest its potential as a therapeutic agent. Studies may explore its efficacy in treating various conditions, particularly in oncology and neurology. The interaction with specific molecular targets could modulate biological pathways relevant to disease mechanisms.

Industrial Applications

In industrial settings, this compound could be utilized in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique properties may lead to innovations in material science and chemical manufacturing.

Similar Compounds

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine : Shares structural similarities and is utilized in oxidation reactions.
  • Coumarin Derivatives : Have analogous heterocyclic structures and are employed in various biological applications.

Uniqueness

The specific combination of functional groups in 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one confers distinct chemical and biological properties that differentiate it from similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. Techniques include the formation of the benzofuran ring followed by the introduction of piperazine and pyridine derivatives under controlled conditions.
  • Biological Evaluation : Preliminary investigations have suggested that the compound may inhibit specific enzymes involved in cancer pathways or modulate neurotransmitter receptors relevant to neurological disorders.

These findings highlight the compound's potential as a lead candidate for drug development and underscore the importance of continued research into its applications.

Mechanism of Action

The mechanism by which 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is C21H25N3O3 with a molecular weight of 367.4 g/mol. Its IUPAC name is 3,6,6-trimethyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one. The structure consists of a benzofuran core substituted with a piperazine and pyridine moiety, which contributes to its biological activity.

Property Value
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
IUPAC Name3,6,6-trimethyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one

The biological activity of this compound is believed to stem from its interaction with various biological targets such as enzymes and receptors. The presence of the piperazine and pyridine groups may enhance binding affinity to specific targets involved in disease pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
  • Signal Transduction Interference : The compound could disrupt signaling pathways critical for cell proliferation or survival.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 3,6,6-trimethyl have been tested against various cancer cell lines and demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against a range of pathogens:

  • Bacterial Activity : It has shown inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies indicate potential antifungal properties against Candida species .

Neuropharmacological Effects

Given its structural similarity to other neuroactive compounds, there is interest in its effects on the central nervous system (CNS). Research suggests potential applications in treating anxiety and depression by modulating neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A derivative was tested in vitro against breast cancer cell lines (MCF7) and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Testing : A series of related compounds were evaluated against Staphylococcus aureus and showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
  • Neuropharmacological Evaluation : In animal models, compounds with similar structures exhibited anxiolytic effects in behavioral tests such as the elevated plus maze.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran or dihydrobenzofuran precursors and functionalized piperazine derivatives. For example, amide coupling using reagents like EDCl/HOBt or DCC with catalytic DMAP is common. Evidence from similar piperazine-carbonyl derivatives (e.g., 5-iodo-benzofuran-2-carboxylic acid coupling to amine intermediates) shows yields ranging from 45% to 85%, depending on solvent polarity (e.g., DMF or CHCl₃) and temperature control (25–60°C) .
  • Key Considerations : Optimize stoichiometric ratios (e.g., 1:1.2 for carboxylic acid to amine) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using δ values for characteristic groups (e.g., dihydrobenzofuran protons at δ 1.68–1.73 ppm for methyl groups; piperazine N–CH₂ signals as broad singlets near δ 2.66–3.08 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretching (C=O) at 1705–1650 cm⁻¹ and aromatic C–H stretches near 3051 cm⁻¹ .
  • GCMS/EI-HRMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and address discrepancies between calculated/observed masses (e.g., ±0.5 Da tolerance) via isotopic pattern analysis .

Q. How can researchers ensure purity and identify common impurities?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to detect isomers or unreacted precursors.
  • Impurity Profiling : Reference pharmacopeial guidelines for residual solvents (e.g., ICH Q3C limits) and apply LC-MS to characterize byproducts (e.g., diastereomers or hydrolysis products) .

Advanced Research Questions

Q. What strategies resolve discrepancies between EI-HRMS data and theoretical molecular masses?

  • Methodological Answer : Discrepancies may arise from isotopic contributions or adduct formation. Use high-resolution instruments (e.g., FT-ICR MS) to distinguish [M+Na]⁺ vs. [M+H]⁺. Calibrate with internal standards (e.g., fluorinated analogs) and validate with ¹³C NMR to confirm carbon counts .

Q. How can isomeric byproducts be minimized during synthesis?

  • Methodological Answer :

  • Stereochemical Control : Employ chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis of dihydrobenzofuran cores.
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust pH/temperature dynamically. Evidence from similar syntheses shows reducing reaction time from 24h to 12h decreases isomer formation by 15% .

Q. What experimental designs are suitable for studying receptor binding or pharmacological activity?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) on serotonin or dopamine receptor subtypes. Reference piperazine derivatives showing Ki values <100 nM for 5-HT₁A receptors .
  • Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include positive controls (e.g., aripiprazole for dopamine D2 receptors) .

Q. How can environmental fate and ecotoxicological impacts be assessed?

  • Methodological Answer :

  • Degradation Studies : Use OECD 301B guidelines for ready biodegradability testing. Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-A/B lamps) to identify breakdown products .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201), reporting LC₅₀/EC₅₀ values. Cross-reference with QSAR models to predict bioaccumulation potential .

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